2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine
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Overview
Description
2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine is a compound that features a pyridine ring substituted with a chloro group and a pyrazolyl group bearing a trifluoroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine typically involves multi-step organic reactionsThe trifluoroethyl group can be introduced through nucleophilic substitution reactions using appropriate trifluoromethylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can engage in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and developing new bioactive compounds.
Medicine: Its potential pharmacological properties are being explored for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests .
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine: Similar in structure but lacks the pyrazolyl group.
3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine: Similar but without the chloro substituent.
2-Chloro-3-(1H-pyrazol-4-yl)pyridine: Lacks the trifluoroethyl group
Uniqueness
2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine is unique due to the combination of its chloro, pyrazolyl, and trifluoroethyl groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3/c11-9-8(2-1-3-15-9)7-4-16-17(5-7)6-10(12,13)14/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIXUNUJMZQBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CN(N=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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